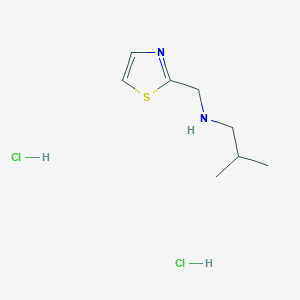
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride
Übersicht
Beschreibung
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H16Cl2N2S and its molecular weight is 243.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine dihydrochloride (CAS No. 1332528-64-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₈H₁₆Cl₂N₂S
- Molecular Weight : 257.22 g/mol
- CAS Number : 1332528-64-9
The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that compounds in the thiazole series can exhibit significant anti-parasitic activity, particularly against protozoan pathogens such as Trypanosoma brucei and Trypanosoma congolense .
Anti-Parasitic Activity
A study focused on a related thiazole compound demonstrated potent activity against T. brucei, with effective doses leading to sterile cures in animal models. The compound's mechanism involved cytotoxic effects rather than mere inhibition of enzymatic pathways .
Biological Activity Data
Case Studies
In a pharmacokinetic study involving NMRI mice, the compound was administered subcutaneously (SC) at a dose of 10 mg/kg, resulting in a bioavailability of approximately 74% and a half-life of about 1 hour. Subsequent efficacy studies showed that a single SC dose of 50 mg/kg resulted in a sterile cure against T. congolense infections .
Comparative Analysis with Other Compounds
The activity of this compound can be compared to other thiazole derivatives:
| Compound | Target Pathogen | Efficacy |
|---|---|---|
| Compound A (related thiazole) | T. brucei | Highly potent |
| Compound B (another derivative) | E. coli | Moderate efficacy |
| 2-Methyl-N-(1,3-thiazol-2-ylmethyl) | T. congolense | Effective |
Eigenschaften
IUPAC Name |
2-methyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-7(2)5-9-6-8-10-3-4-11-8;;/h3-4,7,9H,5-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCFCSIBPRCYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC=CS1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















